4-[Hydroxy(methyl)amino]benzaldehyde 4-[Hydroxy(methyl)amino]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13305270
InChI: InChI=1S/C8H9NO2/c1-9(11)8-4-2-7(6-10)3-5-8/h2-6,11H,1H3
SMILES: CN(C1=CC=C(C=C1)C=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

4-[Hydroxy(methyl)amino]benzaldehyde

CAS No.:

Cat. No.: VC13305270

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

4-[Hydroxy(methyl)amino]benzaldehyde -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 4-[hydroxy(methyl)amino]benzaldehyde
Standard InChI InChI=1S/C8H9NO2/c1-9(11)8-4-2-7(6-10)3-5-8/h2-6,11H,1H3
Standard InChI Key AGYYDHTUGPTOLD-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)C=O)O
Canonical SMILES CN(C1=CC=C(C=C1)C=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

  • Molecular formula: C₈H₉NO₂

  • Molecular weight: 151.16 g/mol .

IUPAC Name and SMILES Notation

  • IUPAC name: 4-[hydroxy(methyl)amino]benzaldehyde

  • SMILES: CN(C1=CC=C(C=C1)C=O)O .

Structural Features

The compound consists of a benzaldehyde core with a hydroxy(methyl)amino group (-N(CH₃)OH) at the 4-position. This substituent introduces both hydrogen-bonding capacity (via the hydroxyl group) and steric effects (via the methyl group), influencing its reactivity and interactions with biological targets.

Synthesis and Production

Industrial-Scale Production

Industrial methods may involve:

  • Catalytic Optimization: Use of phase-transfer catalysts or microwaves to enhance reaction efficiency.

  • Purification Techniques: Recrystallization from ethanol or chromatography for high-purity yields .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Light yellow to off-white crystalline solid (inferred from analogs like 4-(dimethylamino)benzaldehyde) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol .

Thermal Properties

  • Melting Point: Estimated range: 70–80°C (based on structural analogs) .

  • Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmosphere recommended.

Applications in Research and Industry

Pharmaceutical Intermediates

  • Schiff Base Formation: The aldehyde group reacts with primary amines to form Schiff bases, critical in drug design (e.g., antimicrobial agents) .

  • Enzyme Inhibition: Structural analogs like 4-(diethylamino)benzaldehyde (DEAB) inhibit aldehyde dehydrogenases (ALDHs), suggesting potential anticancer applications .

Material Science

  • Ligand in Catalysis: The hydroxy and amino groups enable coordination with metal ions, useful in homogeneous catalysis .

  • Polymer Synthesis: Serves as a monomer for photocurable resins or ion-exchange membranes .

Analytical Chemistry

  • Fluorescent Probes: Derivatives with conjugated π-systems are explored as sensors for metal ions or biomolecules .

Biological Activity and Mechanisms

Biochemical Interactions

  • ALDH Inhibition: The compound may act as a substrate or inhibitor for ALDH isoforms, similar to DEAB, impacting cellular detoxification pathways .

  • Redox Activity: The aldehyde group participates in oxidation-reduction reactions, influencing metabolic pathways .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
4-AminobenzaldehydeLacks methyl and hydroxyl groupsDye synthesis, corrosion inhibition
4-(Dimethylamino)benzaldehydeMethyl groups instead of hydroxy-methylMicrobiology (indole detection)
DEABDiethylamino substituentALDH inhibition, cancer research

Future Research Directions

  • Synthetic Optimization: Develop greener catalysts (e.g., biocatalysts) for sustainable production.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro and in vivo.

  • Material Applications: Explore use in conductive polymers or metal-organic frameworks (MOFs).

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